molecular formula C6H12O3 B3162047 (R)-2-Hydroxymethyl-pentanoic acid CAS No. 875125-87-4

(R)-2-Hydroxymethyl-pentanoic acid

Cat. No. B3162047
CAS RN: 875125-87-4
M. Wt: 132.16 g/mol
InChI Key: HPVOTSMEHLZBJY-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Hydroxymethyl-pentanoic acid, also known as (R)-2-HMP, is a chiral building block that has gained significant attention in the scientific community due to its potential applications in the synthesis of biologically active compounds. This compound is a derivative of L-leucine and has a unique structure that makes it a valuable building block for the synthesis of various pharmaceuticals and other bioactive molecules.

Scientific Research Applications

Solubilizer in Drug Formulations

®-2-Hydroxymethyl-pentanoic acid: has solubilizing properties, making it useful in drug formulations. For example, it acts as a modulator of solubility, lipophilicity, and cell permeation for antibiotics and antihistaminic drugs .

Gene Delivery and Lysosomal Escape

In the field of nucleic acid research, ®-2-Hydroxymethyl-pentanoic acid has been explored for its potential in gene delivery. Polyethyleneimine (PEI), a cationic polymer, can prevent gene degradation by nucleases and facilitate lysosomal escape. PEI’s high positive charge density and proton sponge effect contribute to this process .

Bio-Bakelite Production

®-2-Hydroxymethyl-pentanoic acid: has applications in polymer chemistry. When combined with other materials, it forms a “bio-bakelite,” a hard three-dimensional polyester. This material adheres to steel, glass, and other solid materials, making it suitable for inflexible plastic items such as computer casings, insulation foam, trays, and more .

Biomedical Research Tools

Researchers have recognized the transformative impact of nucleic acids, including ®-2-Hydroxymethyl-pentanoic acid , on biomedical research. These versatile molecules deepen our understanding of biological systems and serve as indispensable tools for studying biomarkers and biological processes .

properties

IUPAC Name

(2R)-2-(hydroxymethyl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-2-3-5(4-7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVOTSMEHLZBJY-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Hydroxymethyl-pentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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